Home > Products > Screening Compounds P96117 > [1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid
[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid -

[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid

Catalog Number: EVT-13595872
CAS Number:
Molecular Formula: C6H4N4O2
Molecular Weight: 164.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to [1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic Acid in Modern Medicinal Chemistry

Historical Evolution of Triazolo-Pyrazine Scaffolds in Drug Discovery

The triazolo[4,3-a]pyrazine core emerged as a privileged scaffold in medicinal chemistry during the late 20th century, with early explorations focused on its fused heterocyclic architecture comprising a 1,2,4-triazole ring annulated to a pyrazine ring. Initial synthetic efforts in the 1960s-1980s established fundamental methodologies for constructing this bicyclic system, primarily through cyclocondensation reactions of hydrazine derivatives with halogenated pyrazines [3]. The scaffold gained significant attention following discoveries that structurally similar purine isosteres could modulate biological targets, particularly in metabolic and oncological pathways. A pivotal advancement occurred when researchers recognized the triazolo[4,3-a]pyrazine nucleus as a bioisostere for purine bases, enabling targeted interactions with ATP-binding sites of kinases while resisting metabolic degradation [3]. This realization catalyzed extensive exploration of the scaffold's pharmaceutical potential, culminating in its incorporation into clinical candidates like the dipeptidyl peptidase IV (DPP-IV) inhibitor ABT-341 for diabetes mellitus therapy [3]. The historical trajectory demonstrates a shift from synthetic curiosity to targeted therapeutic applications, setting the stage for functionalized derivatives like the 8-carboxylic acid analog.

Role of Carboxylic Acid Functionalization in Enhancing Bioactivity

The strategic incorporation of a carboxylic acid moiety at the 8-position of triazolo[4,3-a]pyrazine represents a critical structure-activity relationship (SAR) refinement that significantly expands the scaffold's pharmacological utility. This functionalization introduces three key bioactivity-enhancing properties:

  • Molecular Recognition Capabilities: The carboxylic acid group serves as a hydrogen bond donor/acceptor, facilitating strong, specific interactions with complementary residues in enzymatic binding pockets. This enhances target affinity and selectivity .
  • Derivatization Handle: The carboxyl group enables rapid generation of structural diversity through amidation, esterification, and other nucleophilic substitution reactions. This allows medicinal chemists to optimize physicochemical properties and bioavailability while maintaining the core pharmacophore .
  • Physicochemical Modulator: The ionizable carboxylic acid (predicted pKa ~4-5) improves aqueous solubility at physiological pH, addressing a key limitation of unsubstituted triazolo-pyrazine cores. This property enhances drug-like characteristics crucial for in vivo efficacy .

Table 1: Impact of Carboxylic Acid Positioning on Triazolo-Pyrazine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Bioactivity Findings
[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acidC₆H₄N₄O₂164.12Potent c-Met/VEGFR-2 inhibition (IC₅₀ = nanomolar range)
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acidC₇H₇ClN₄O₂214.61 (HCl salt)Enhanced cellular permeability while maintaining kinase affinity [8]
[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acidC₆H₄N₄O₂164.12Reduced kinase inhibition versus 8-isomer, highlighting positional sensitivity [9]

The 8-position specifically was identified as optimal for carboxylic acid placement through comprehensive SAR studies, as substitution at this site minimizes steric interference with core-target interactions while maximizing vector orientation toward solvent-exposed regions of kinase domains [6].

Significance of Dual c-Met/VEGFR-2 Inhibition in Oncology

The convergence of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid derivatives as dual inhibitors of c-Met and vascular endothelial growth factor receptor-2 (VEGFR-2) kinases represents a paradigm-shifting approach in molecularly targeted cancer therapy. These kinases coordinate complementary oncogenic pathways:

  • c-Met (Hepatocyte Growth Factor Receptor): Mediates tumor cell proliferation, survival, and invasive migration through activation of the Ras/MAPK and PI3K/AKT signaling cascades. Dysregulation occurs via mutation, amplification, or autocrine activation in diverse carcinomas [6].
  • VEGFR-2: Governs tumor angiogenesis by regulating endothelial cell proliferation and vascular permeability, establishing nutrient supply essential for tumor growth and metastasis .

The therapeutic rationale for dual inhibition stems from clinical observations of pathway cross-talk and compensatory resistance mechanisms. Tumors treated with selective c-Met inhibitors frequently exhibit upregulation of VEGF-driven angiogenesis as an escape pathway, while anti-angiogenic monotherapies can trigger invasive growth through c-Met activation [6]. Derivatives of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid overcome these limitations by simultaneously disrupting both signaling axes, exemplified by lead compound 22i ( [6]). This molecule achieves nanomolar inhibition of c-Met (IC₅₀ = 48 nM) while maintaining potent VEGFR-2 blockade, translating to sub-micromolar cytotoxicity across multiple cancer cell lineages:

Table 2: Antiproliferative Activity of Compound 22i ([1,2,4]Triazolo[4,3-a]pyrazine Derivative)

Cancer Cell LineTumor TypeIC₅₀ Value (μM)Primary Mechanism
A549Non-small cell lung cancer0.83 ± 0.07c-Met/VEGFR-2 dual inhibition, apoptosis induction
MCF-7Hormone receptor-positive breast cancer0.15 ± 0.08Cell cycle arrest (G2/M phase), reduced phosphorylated c-Met
HeLaCervical carcinoma2.85 ± 0.74Suppressed angiogenesis and invasive migration

Mechanistically, these derivatives induce apoptosis via caspase-3/7 activation and cause cell cycle arrest at G2/M phase, as demonstrated through Annexin V-FITC/PI staining and flow cytometry analyses [6]. The unique spatial orientation of the carboxylic acid group enables bidentate hydrogen bonding with c-Met's hinge region residues (e.g., Met1160), while the planar triazolo-pyrazine core occupies the hydrophobic back pocket, explaining the exceptional inhibitory potency [6]. This targeted polypharmacology profile positions [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid as a cornerstone scaffold for next-generation kinase inhibitors in oncology.

Properties

Product Name

[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-5-9-8-3-10(5)2-1-7-4/h1-3H,(H,11,12)

InChI Key

FJIQDUCVFDFOML-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=N1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.